molecular formula C37H47NO11 B13829348 (1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione

(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione

Cat. No.: B13829348
M. Wt: 681.8 g/mol
InChI Key: NUZJHFQGXVKNBJ-VVVKYYHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HybridaphniphyllineA is a complex natural product belonging to the Daphniphyllum alkaloid family. This compound is characterized by its intricate decacyclic fused skeleton, which makes it a subject of interest in the field of organic chemistry. HybridaphniphyllineA is isolated from the stems and leaves of Daphniphyllum longacemosum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of HybridaphniphyllineA involves several key steps, including the use of Claisen rearrangement and Diels-Alder cycloaddition reactions. The synthesis begins with the preparation of a cyclopentadiene intermediate, which undergoes a Diels-Alder reaction with asperuloside tetraacetate to form the decacyclic skeleton . The Claisen rearrangement of an allyl dienol ether is a critical step in this process, as it helps to establish the necessary stereochemistry .

Industrial Production Methods

. The synthesis is typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

HybridaphniphyllineA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of HybridaphniphyllineA include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of HybridaphniphyllineA can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound .

Mechanism of Action

The mechanism of action of HybridaphniphyllineA involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to specific receptors or enzymes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s complex structure suggests multiple modes of action .

Properties

Molecular Formula

C37H47NO11

Molecular Weight

681.8 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione

InChI

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35-,36+,37-/m1/s1

InChI Key

NUZJHFQGXVKNBJ-VVVKYYHASA-N

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CC[C@]45C[C@H]([C@@H]6[C@@]47[C@H]8[C@H](C=C([C@H]8[C@@H](O6)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)CO)OC7=O)C4=C5[C@@]5([C@]3([C@H]2C[C@H]1C5=O)C)CC4

Canonical SMILES

CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4

Origin of Product

United States

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